(E,E)-Farnesyl MTS
Description
Contextualization within Isoprenoid Biochemistry and Protein Prenylation Research
Isoprenoids are a vast and ancient class of biomolecules derived from the five-carbon precursor isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). plos.org In eukaryotes, these precursors are primarily synthesized via the mevalonate (B85504) pathway, which begins with acetyl-CoA. plos.org Sequential condensation of IPP and DMAPP units generates larger isoprenoid precursors, including the 15-carbon farnesyl diphosphate (FPP) and the 20-carbon geranylgeranyl diphosphate (GGPP). nih.gov
These activated isoprenoids are central to a crucial post-translational modification known as protein prenylation. nih.gov This process involves the covalent attachment of a farnesyl or geranylgeranyl group to a cysteine residue located near the C-terminus of a target protein. wikipedia.org The modification is catalyzed by a family of enzymes called prenyltransferases. nih.gov
Protein farnesyltransferase (FTase) is a heterodimeric enzyme that specifically recognizes proteins containing a C-terminal "CaaX box" motif (where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' determines enzyme specificity). wikipedia.org FTase catalyzes the transfer of the farnesyl group from FPP to the cysteine's thiol group, forming a stable thioether linkage. wikipedia.org This lipid modification increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is often essential for its function and participation in signaling pathways. wikipedia.org Key proteins regulated by farnesylation include members of the Ras superfamily of small GTPases, which are pivotal in controlling cell growth, differentiation, and survival. wikipedia.org
Table 1: Key Enzymes and Substrates in the Farnesylation Pathway
| Component | Type | Function |
|---|---|---|
| Mevalonate Pathway | Metabolic Pathway | Synthesizes isoprenoid precursors IPP and DMAPP from acetyl-CoA. plos.org |
| Farnesyl Diphosphate Synthase | Enzyme | Synthesizes the 15-carbon FPP from IPP and DMAPP. plos.org |
| Farnesyl Diphosphate (FPP) | Isoprenoid Substrate | The 15-carbon lipid donor for farnesylation. wikipedia.org |
| Protein Farnesyltransferase (FTase) | Enzyme (Heterodimer) | Catalyzes the transfer of the farnesyl group from FPP to a protein's CaaX motif. wikipedia.org |
| Ras Superfamily Proteins | Protein Substrates | A major class of proteins that require farnesylation for membrane localization and function. |
Historical Development and Significance of Farnesyl Analogs as Chemical Probes
The critical role of farnesylation in the function of oncogenic Ras proteins spurred intense interest in developing inhibitors of FTase as potential anticancer agents. wikipedia.orgrsc.org This led to the creation of the first farnesyltransferase inhibitors (FTIs), which were initially designed as peptidomimetics that mimic the CaaX motif or as analogs of the FPP substrate. wikipedia.org These early compounds were instrumental in demonstrating that blocking farnesylation could inhibit Ras-related oncogenesis.
This initial focus on therapeutic inhibition expanded into the development of farnesyl analogs as chemical probes to study the fundamental biology of prenylation. nih.gov Researchers synthesized FPP analogs incorporating various reporter groups or reactive functionalities to identify new protein substrates, study enzyme mechanisms, and profile the "prenylome" on a global scale. nih.govuzh.ch
These chemical tools have evolved significantly, from simple inhibitors to sophisticated probes for bioorthogonal chemistry. For example, analogs containing alkyne or azide (B81097) groups can be metabolically incorporated into proteins in living cells. uzh.chresearchgate.net These tagged proteins can then be selectively labeled with fluorescent dyes or biotin (B1667282) via "click chemistry" for visualization, enrichment, and identification by mass spectrometry. uzh.chresearchgate.netbiorxiv.org This approach has led to the discovery of many new prenylated proteins and has provided insights into the dynamics of prenylation in response to FTase inhibitors. biorxiv.org
Table 2: Evolution of Farnesyl Analogs as Research Tools
| Analog Class | Key Feature | Primary Research Application |
|---|---|---|
| Peptidomimetic Inhibitors | Mimic the CaaX protein motif. | Competitive inhibition of FTase; early anticancer drug development. wikipedia.org |
| Non-peptidomimetic Inhibitors | Small molecules that bind to FTase. | Inhibition of FTase for therapeutic and research purposes (e.g., Lonafarnib, Tipifarnib). wikipedia.orggenscript.com |
| Radio-labeled Analogs | Incorporate isotopes like ³H. | Tracking enzymatic transfer of the farnesyl group in biochemical assays. |
| Photoaffinity Analogs | Contain a photo-reactive group (e.g., benzophenone). | Covalently cross-linking the analog to the enzyme's active site upon UV exposure to map binding interactions. |
| Bioorthogonal Analogs | Contain an alkyne or azide group. | Metabolic labeling of prenylated proteins for subsequent "click chemistry" based detection and proteomic analysis. uzh.chresearchgate.net |
| Covalent Probes | Contain a reactive electrophile. | Irreversible inhibition or affinity labeling of prenyl-binding proteins. |
Overview of Research Paradigms Utilizing (E,E)-Farnesyl MTS
This compound is a rationally designed chemical probe that falls into the category of covalent or affinity-labeling reagents. Its utility is based on the combined properties of its farnesyl group and its methanethiosulfonate (B1239399) (MTS) warhead. The (E,E)-farnesyl portion acts as a recognition element, directing the molecule to the hydrophobic binding pockets of proteins that naturally interact with farnesyl lipids, most notably the FPP-binding site of protein farnesyltransferase.
The MTS group is a highly reactive electrophile known to specifically and rapidly react with thiol groups, such as those on cysteine residues, to form a stable disulfide bond. This reaction is the basis for its proposed function as a covalent probe. The intended research paradigm involves two steps:
Affinity-driven binding : The farnesyl tail of the molecule positions it within the active site of a target enzyme like FTase.
Covalent modification : Once localized, the MTS group reacts with an accessible cysteine residue in or near the binding pocket, permanently linking the farnesyl moiety to the protein.
This mechanism would enable several research applications:
Irreversible Enzyme Inhibition : By covalently modifying a critical cysteine in the active site of FTase, this compound could serve as a potent, irreversible inhibitor. This would be a valuable tool for studying the long-term consequences of complete and sustained farnesylation blockade in cellular or in vitro systems.
Affinity Labeling and Target Identification : The probe could be used to identify novel farnesyl-binding proteins. By incubating cell or tissue lysates with this compound, proteins that bind the probe would become covalently tagged. These tagged proteins could then be identified using mass spectrometry, potentially revealing new players in isoprenoid signaling.
Active Site Mapping : The specific cysteine residue that becomes modified by this compound can be identified through techniques like peptide mapping and mass spectrometry. This information can help to map the three-dimensional structure of the enzyme's active site and understand the specific interactions between the enzyme and its lipid substrate.
While these applications are theoretically sound based on the compound's structure, specific studies employing this compound to achieve these goals have not been prominently featured in the scientific literature. Its primary role remains that of a potential tool for researchers investigating the chemical biology of protein prenylation.
Properties
Molecular Formula |
C₁₆H₂₈O₂S₂ |
|---|---|
Molecular Weight |
316.52 |
Synonyms |
(E,E)-Farnesyl Methanethiosulfonate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of E,e Farnesyl Mts
Strategies for Stereoselective Synthesis of the (E,E)-Farnesyl Moiety
The (E,E)-farnesyl moiety is the structural foundation of (E,E)-Farnesyl MTS. Its synthesis with the correct (E,E) stereochemistry at the two internal double bonds is crucial for its biological activity. Several strategies have been developed to achieve this stereoselectivity.
One common approach involves the iterative construction of the isoprenoid chain. For instance, a C5 isoprene (B109036) unit can be sequentially added to a growing chain. diva-portal.org A key precursor in many syntheses is (E,E)-farnesol. diva-portal.org Synthetic (E,E)-farnesol can be produced through the isomerization of nerolidol. scentree.co Another method involves a five-step sequence starting from (E,E)-farnesol, which is first converted to (E,E)-farnesyl bromide. orgsyn.org This bromide can then be used in subsequent coupling reactions.
The Julia-Kocienski olefination is another powerful tool for the stereoselective synthesis of trisubstituted alkenes like those found in farnesol (B120207). Additionally, methods involving the coupling of organocopper reagents with enol phosphates derived from β-keto esters offer a versatile and stereoselective route to trisubstituted α,β-unsaturated esters, which are key intermediates in farnesol synthesis. orgsyn.org The stereochemistry of the resulting double bond can be controlled by the choice of reagents and reaction conditions. nih.gov For example, using tertiary amine bases in polar solvents can favor the formation of the E (cis) isomers of enol phosphates. orgsyn.org
Incorporation of the Methanethiosulfonate (B1239399) (MTS) Group
The methanethiosulfonate (MTS) group is a key functional component of this compound, enabling its use as a reagent for modifying cysteine residues in proteins. synchem.comelifesciences.orgontosight.ai
The MTS group is typically introduced by reacting a suitable precursor, such as (E,E)-farnesyl bromide or a similar activated derivative, with a methanethiosulfonate salt. A common method involves the conversion of (E,E)-farnesol to (E,E)-farnesyl bromide using methanesulfonyl chloride, triethylamine, and lithium bromide. orgsyn.org The resulting bromide is then reacted with a methanethiosulfonate source.
Optimizing the yield of this reaction involves careful control of parameters such as temperature, solvent, and reaction time. Anhydrous organic solvents are often used to prevent hydrolysis of the MTS reagent. ttuhsc.edu The intrinsic reactivity of MTS reagents with thiols is high, which allows for rapid reactions under mild conditions. ttuhsc.edu To maximize the yield of the final product, purification of intermediates, such as the (E,E)-farnesyl bromide, is often necessary. orgsyn.org
Ensuring the purity and confirming the identity of this compound is critical for its use in research. A combination of analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for structural elucidation. mdpi.comresearchgate.net 1H NMR provides information about the chemical environment of protons, including their chemical shifts and coupling constants, which helps to confirm the stereochemistry of the double bonds and the presence of the MTS group. orgsyn.orgmdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can provide further structural details by showing correlations between different nuclei. mdpi.comacs.org For instance, HMBC can confirm the connectivity between the farnesyl chain and the MTS group. mdpi.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. researchgate.net Techniques like Electrospray Ionization (ESI)-MS are commonly used for the analysis of farnesylated molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the elemental composition of the molecule. acs.org
Chromatography : Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. orgsyn.orgnih.gov Reversed-phase HPLC is particularly effective for separating farnesylated peptides from their non-farnesylated counterparts, as the farnesyl group increases retention time. nih.gov
Below is a table summarizing the analytical techniques used for the characterization of this compound and related compounds.
| Analytical Technique | Information Provided |
| 1H NMR | Confirms the presence and stereochemistry of the (E,E) double bonds and the MTS group. |
| 13C NMR | Provides information on the carbon skeleton of the molecule. mdpi.comresearchgate.net |
| 2D NMR (COSY, HSQC, HMBC) | Elucidates the connectivity between atoms, confirming the overall structure. mdpi.comacs.org |
| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation data for structural confirmation. researchgate.netnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass data to confirm the elemental composition. acs.org |
| Chromatography (TLC, HPLC) | Assesses the purity of the synthesized compound. orgsyn.orgnih.gov |
Chemical Reactions and Yield Optimization Strategies
Development of this compound Analogs and Derivatives
To probe biological systems and understand structure-activity relationships, various analogs and derivatives of this compound have been developed.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For farnesyltransferase inhibitors, for example, SAR studies have shown that a hydrophobic substituent is important for inhibitory activity. acs.org The design of analogs often involves modifying the farnesyl chain, for instance, by altering the number of isoprene units or introducing different functional groups. x-mol.com The goal is to identify which parts of the molecule are essential for its activity and which can be modified to enhance properties like potency or selectivity. eurekaselect.comingentaconnect.comresearchgate.net
To visualize and track the interactions of farnesylated molecules within cells, modified probes are synthesized.
Fluorescent Probes : Fluorescent analogs of farnesol and its derivatives have been created by incorporating fluorophores like anthranilate or dansyl groups. acs.orgnih.gov These fluorescent probes allow for the direct observation of the molecule's localization and interactions within cells. acs.orgnih.gov For example, a fluorescent analog of farnesyl pyrophosphate has been used to study its interaction with enzymes. nih.gov
Biotinylated Probes : Biotinylation involves attaching a biotin (B1667282) molecule to the farnesyl derivative. biosynth.com Biotin has a high affinity for streptavidin, which can be used for purification or detection. Solid-phase synthesis methods have been developed for preparing biotinylated farnesyl derivatives like Biotin-S-Farnesyl-L-Cysteine, which is used in high-throughput screening assays. nih.gov
The table below provides examples of modified this compound probes and their applications.
| Probe Type | Modification | Application |
| Fluorescent | Attachment of a fluorescent group (e.g., dansyl, anthranilate) | Cellular imaging, studying protein-ligand interactions acs.orgnih.govnih.gov |
| Biotinylated | Attachment of a biotin molecule | Affinity purification, high-throughput screening assays biosynth.comnih.gov |
Biochemical and Enzymatic Interactions of E,e Farnesyl Mts
Role as a Mechanism-Based Probe for Enzyme Active Site Characterization
(E,E)-Farnesyl Methanethiosulfonate (B1239399), abbreviated as this compound, serves as a specialized chemical tool for investigating the active sites of certain enzymes. Its utility stems from its design as a mechanism-based probe, a class of molecules that leverages an enzyme's own catalytic activity to covalently modify its active site. This strategy, often employed in activity-based protein profiling (ABPP), provides a powerful method for identifying and characterizing enzyme function directly within complex biological systems. nih.gov
The structure of this compound is bipartite, featuring two key components: a targeting moiety and a reactive group.
The (E,E)-Farnesyl Group: This C15 isoprenoid chain mimics the structure of (E,E)-farnesyl diphosphate (B83284) (FPP), the natural substrate for a wide array of enzymes, most notably terpene synthases and protein farnesyltransferases. researchgate.netmdpi.com This structural similarity allows the farnesyl portion of the probe to be recognized and bound by the active sites of FPP-utilizing enzymes, lending it specificity. acs.org The hydrophobic farnesyl tail is guided into the enzyme's active site cavity, positioning the reactive group in proximity to catalytically important amino acid residues. umn.edu
The Methanethiosulfonate (MTS) Group: This functional group acts as a mild electrophile, or a "warhead." Once the probe is correctly oriented within the active site, the MTS group is susceptible to nucleophilic attack by nearby amino acid side chains. Residues with nucleophilic character, such as cysteine or lysine, are common targets. nih.gov This reaction results in the formation of a stable, covalent disulfide bond between the probe and the enzyme, effectively and irreversibly labeling the active site residue.
The primary application of this compound is in the characterization of enzymes involved in isoprenoid metabolism. Terpene synthases (TSs), for instance, catalyze complex cyclization reactions of FPP to generate a vast diversity of terpene skeletons. acs.org The active sites of these enzymes are precisely shaped to control the conformation of the farnesyl substrate and stabilize highly reactive carbocation intermediates. acs.org By using a probe like this compound, researchers can covalently tag residues that are crucial for binding the substrate or are involved in the catalytic mechanism. Subsequent proteomic analysis, typically involving enzymatic digestion and mass spectrometry, can then pinpoint the exact location of the modification, revealing the identity of the labeled amino acid.
This approach offers insights that are complementary to traditional methods like X-ray crystallography. While a crystal structure provides a static image of an enzyme, a mechanism-based probe can identify residues that are functionally critical for catalysis in a dynamic environment. nih.gov For example, studies on farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway, have identified distinct active site and allosteric pockets that bind FPP or its analogs. mcgill.ca A probe like this compound could be used to map the nucleophilic residues within these binding pockets.
The table below conceptualizes the type of data that can be obtained using a farnesyl-based mechanism probe to identify target enzymes and reactive residues within their active sites.
| Target Enzyme Class | Example Enzyme | Natural Substrate | Potential Target Residue (Nucleophile) | Information Gained |
| Terpene Synthase | Pentalenene Synthase | (E,E)-Farnesyl Diphosphate | Cysteine, Lysine | Identification of residues lining the hydrophobic pocket or involved in stabilizing reaction intermediates. ebi.ac.uk |
| Protein Prenyltransferase | Farnesyltransferase | (E,E)-Farnesyl Diphosphate | Cysteine | Mapping the substrate-binding site; identifying residues critical for the transfer reaction. nih.gov |
| Prenyl-diphosphate Synthase | Farnesyl Diphosphate Synthase (FPPS) | Dimethylallyl Diphosphate, Isopentenyl Diphosphate | Cysteine, Lysine | Characterization of the substrate-binding channel and residues involved in determining product chain length. mdpi.comresearchgate.net |
Applications of E,e Farnesyl Mts As a Molecular Tool in Biochemical Research
Investigation of Protein Prenylation Mechanisms in vitro and Ex vivo
The ability to chemically attach a farnesyl group to specific proteins allows for detailed investigations into the direct functional roles of this lipid modification.
(E,E)-Farnesyl MTS is employed to achieve site-specific covalent modification of proteins. Unlike enzymatic farnesylation, which requires a specific C-terminal "CaaX" motif on the substrate protein, chemical farnesylation with this compound can target any accessible cysteine residue introduced into a protein's sequence via mutagenesis. core.ac.ukmdpi.com This provides a powerful method to isolate and understand the functional consequences of the farnesyl group itself.
Researchers can synthesize a protein of interest that contains a unique, reactive cysteine at a desired location. By treating this protein with this compound, a disulfide-linked farnesyl group is attached. This "farnesylated" protein can then be used in functional assays to study how the lipid anchor affects properties like protein folding, stability, or localization, bypassing the complexities of the enzymatic reaction. This approach is particularly useful for studying proteins that are not natural substrates for FTase, thereby expanding the ability to probe the impact of lipidation on diverse protein scaffolds. researchgate.netuky.edu The key difference between enzymatic and chemical farnesylation is the nature of the linkage: the native thioether bond is highly stable, whereas the disulfide bond formed by the MTS reagent can be cleaved by reducing agents, offering an additional layer of experimental control.
| Feature | Enzymatic Farnesylation (with Farnesyl Pyrophosphate) | Chemical Farnesylation (with this compound) |
|---|---|---|
| Catalyst | Farnesyltransferase (FTase) | None (spontaneous chemical reaction) |
| Substrate Requirement | C-terminal CaaX motif | Accessible cysteine residue |
| Bond Formed | Thioether (C-S-C) | Disulfide (C-S-S-C) |
| Reversibility | Irreversible in vivo | Reversible with reducing agents (e.g., DTT) |
| Primary Application | Studying the natural biological process of prenylation | Investigating the direct biophysical effects of a farnesyl group on a protein |
A primary function of the farnesyl group is to mediate protein-protein interactions. imp.ac.atresearchgate.net The hydrophobic farnesyl anchor can insert into binding pockets on other proteins, facilitating the assembly of signaling complexes. This compound is instrumental in studying these interactions with precision.
By chemically attaching a farnesyl group to a purified protein, researchers can quantitatively assess how this modification impacts its binding affinity and kinetics with potential interaction partners. Techniques such as surface plasmon resonance (SPR), pull-down assays, and isothermal titration calorimetry (ITC) can be used to compare the interaction profiles of the farnesylated versus the unmodified protein. nih.gov This allows for the direct attribution of any change in binding to the presence of the farnesyl group. For example, this method can be used to validate whether a protein identified in a screen is a true "reader" of the farnesyl mark, responsible for recruiting farnesylated proteins to specific cellular locations or pathways.
Studies on Covalent Modification of Target Proteins
Development of Enzyme Activity Assays for Prenyltransferases
Although this compound is not a substrate for FTase, it is a valuable reagent in the development and validation of assays designed to measure prenyltransferase activity or to screen for inhibitors.
In the development of assays for FTase, it is crucial to have well-defined standards for analysis. Peptides or proteins modified with this compound can serve as reference standards in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). acs.org For example, when monitoring the progress of an enzymatic farnesylation reaction, the product (a farnesylated peptide) can be definitively identified by comparing its retention time or mass-to-charge ratio to the chemically synthesized standard.
Furthermore, these chemically modified molecules can be used in competitive binding assays. A fluorescently-labeled peptide chemically modified with a farnesyl group could be used to develop a fluorescence polarization assay to screen for compounds that disrupt the interaction of farnesylated proteins with their binding partners.
High-throughput screening (HTS) is a key technology for discovering new drugs and biological probes by testing thousands of compounds for a specific activity. frontiersin.orgmdpi.com While many HTS assays are designed to find inhibitors of the FTase enzyme itself, this compound enables the development of platforms to screen for molecules that interfere with the downstream consequences of farnesylation.
For academic research aimed at understanding the broader biology of prenylation, HTS platforms can be designed to identify new protein "readers" or to find small molecules that block the interaction between a farnesylated protein and its effector. In such an assay, a protein of interest is chemically modified using this compound and immobilized on a microtiter plate. plos.org A library of fluorescently-labeled proteins or small molecules is then screened to identify candidates that bind specifically to the farnesylated protein but not its unmodified counterpart. This approach moves beyond targeting the enzyme and allows for the discovery of probes that modulate specific farnesylation-dependent signaling pathways.
Protein Labeling and Visualization Applications
Fluorescent Labeling of Prenylated Proteins for Microscopy
A thorough search of scientific databases and commercial literature yielded no specific studies or data describing the use of (E,E)-Farnesyl Methanethiosulfonate (B1239399) for the fluorescent labeling of prenylated proteins for microscopy. While the MTS group is a known linker for attaching probes to proteins, there are no documented examples of it being used in conjunction with a farnesyl group and a fluorescent dye for cellular imaging purposes.
Affinity Tagging for Protein Isolation and Identification
No published research or technical documentation could be found detailing the application of (E,E)-Farnesyl Methanethiosulfonate for affinity tagging. The concept involves attaching a tag, such as biotin (B1667282), to the MTS reagent, which would then be used to isolate farnesylated proteins. However, no concrete examples, protocols, or research findings demonstrating this specific application with this compound are available.
Use in Structural Biology Studies of Prenyltransferases
Co-crystallization with Enzyme Complexes
There are no public records or entries in protein structure databases (such as the RCSB PDB) of (E,E)-Farnesyl Methanethiosulfonate being co-crystallized with prenyltransferase enzymes or any other protein complexes. Structural studies of prenyltransferases have been conducted using their natural substrates or other inhibitors, but not with this specific compound.
NMR Spectroscopy for Ligand-Binding Site Analysis
An extensive literature search did not uncover any studies that have utilized (E,E)-Farnesyl Methanethiosulfonate in Nuclear Magnetic Resonance (NMR) spectroscopy experiments to analyze the ligand-binding sites of prenyltransferases. Research in this area has employed other inhibitors and substrate analogs to probe enzyme-ligand interactions, but data specific to (E,E)-Farnesyl Methanethiosulfonate is not available.
While (E,E)-Farnesyl Methanethiosulfonate is offered as a chemical tool for protein modification, there is currently no evidence in the accessible scientific literature or patent databases of its specific application in the fields of protein labeling and visualization or structural biology as outlined. The requested article cannot be generated as the necessary factual and research-based content does not appear to be in the public domain.
Molecular Recognition and Structural Insights into E,e Farnesyl Mts Interactions
X-ray Crystallographic Analysis of (E,E)-Farnesyl MTS-Bound Protein Complexes
X-ray crystallography provides a static, high-resolution snapshot of a molecule's three-dimensional structure. In the context of this compound, this technique has been instrumental in visualizing its binding to protein targets, offering unparalleled insights into the specific contacts and conformational states that define the interaction.
Crystallographic studies of protein farnesyltransferase (FTase) in complex with farnesyl diphosphate (B83284) (FPP), a molecule structurally related to this compound, reveal a highly specialized active site. nih.gov This site is characterized by two intersecting clefts that accommodate the farnesyl isoprenoid and the protein substrate, respectively. nih.gov The cleft that binds the farnesyl group is lined with highly conserved aromatic residues, which are crucial for binding the lipid portion with specificity. nih.govnih.gov
In the ternary complex of rat farnesyl protein transferase (FPT) with an FPP analogue and a peptide substrate, the farnesyl analogue binds in an extended conformation within a cavity. nih.gov Here, positively charged side chains and water molecules interact with the phosphate (B84403) group, while aromatic side chains pack against the isoprenoid chain. nih.gov These detailed structural views highlight the importance of hydrophobic and electrostatic interactions in anchoring the farnesyl moiety. For instance, the crystal structure of human FTase complexed with FPP and an inhibitor shows that the inhibitor binds in a conformation distinct from the substrate, a detail that explains its inhibitory action. nih.gov
The binding of farnesylated proteins themselves can also be dictated by specific pockets. For example, the protein Spindly's C-terminal farnesyl group docks into a hydrophobic pocket in the β-propeller domain of the ROD protein. researchgate.net This interaction is critical for the assembly of the RZZ complex at kinetochores during mitosis. researchgate.netrupress.org
Below is a table summarizing key crystallographic data for proteins that bind farnesyl-containing ligands, providing a basis for understanding potential this compound interactions.
| Protein Target | PDB ID | Resolution (Å) | Ligand(s) | Key Binding Pocket Features |
| Human Farnesyltransferase | 1LD7 | 2.00 | Farnesyl diphosphate, Inhibitor compound 66 | Aromatic-lined cleft for the farnesyl group. rcsb.org |
| Rat Farnesyl Protein Transferase | 1FPT | 2.50 | α-hydroxyfarnesylphosphonic acid, Ac-CVIM | Extended cavity with charged and aromatic residues. nih.gov |
| Human Farnesyltransferase | 1JCQ | Not specified | Farnesyl diphosphate, TKCVFM hexapeptide | Ion pair stabilization between peptide and FPP. nih.gov |
| Trypanosoma brucei Farnesyl Diphosphate Synthase | 1S69 | 3.30 | None (apo) | Mostly helical structure with two loop regions. nih.gov |
Ligand binding is often not a simple lock-and-key event but rather an induced-fit process that involves conformational changes in both the protein and the ligand. X-ray crystallography can capture these changes by comparing the structures of the protein in its apo (unbound) and holo (bound) forms.
Upon substrate binding to farnesyl protein transferase, significant rearrangements of several active site side chains are observed. nih.gov This structural plasticity allows the enzyme to accommodate its substrates and position them optimally for catalysis. Similarly, studies on other systems, like the KAI2 protein, show that ligand binding can induce conformational changes at the entrance of the active site, creating a contiguous interface for subsequent signaling partner interactions. salk.edu
In some cases, the binding of a farnesyl group can trigger larger-scale conformational changes that are essential for protein function. For example, the farnesylation of lamin A is thought to facilitate its initial association with the inner nuclear membrane through hydrophobic interactions, a key step in its maturation process. nih.gov The interaction of the kinase Cdk5 with its targets can also induce conformational changes that regulate its activity. nih.gov These examples underscore the dynamic nature of protein-ligand interactions and the crucial role that conformational changes play in biological regulation.
Detailed Analysis of Binding Pockets and Intermolecular Contacts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
While X-ray crystallography provides a static picture, NMR spectroscopy offers a view into the dynamic behavior of molecules in solution. This technique is particularly valuable for studying the conformational dynamics of ligands and the subtleties of protein-ligand interactions that are often averaged out in a crystal lattice.
NMR is a powerful tool for investigating protein-ligand interactions, even those that are weak and transient. mdpi.comresearchgate.net Ligand-based NMR approaches can provide information on the exchange rate between the free and bound states of a ligand. mdpi.com By observing changes in the NMR signals of the ligand upon binding to a protein, one can infer details about the binding event, including the affinity and the conformation of the bound ligand. nih.gov
For flexible molecules like this compound, NMR can reveal the presence of multiple conformations in solution and how their populations might shift upon binding to a protein. copernicus.org Understanding the conformational preferences of the free ligand is crucial, as pre-organization into a bioactive conformation can enhance binding affinity. copernicus.org NMR can also probe the dynamics at each site within a biomolecule, providing a detailed picture of how different parts of the molecule move and interact over time. This is particularly relevant for understanding the allosteric regulation of protein function, where binding at one site influences activity at a distant site.
Isotopic labeling, where atoms in a molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N), is a key technique in NMR that greatly enhances its power for studying complex biological systems. nih.gov By selectively labeling either the protein or the ligand, specific signals can be enhanced and distinguished, allowing for a more detailed analysis of their interaction. nih.gov
In the context of farnesylated proteins, isotopic labeling can be used to resolve the complex NMR spectra and obtain complete resonance assignments for both the protein and the attached lipid. researchgate.net This enables the determination of the three-dimensional structure of the farnesylated protein in solution. researchgate.net Furthermore, isotopic labeling is instrumental in mechanistic studies of enzymes that process farnesyl-containing substrates. researchgate.net By tracking the fate of isotopically labeled atoms through a reaction, the intricate details of the catalytic mechanism can be elucidated. nih.govresearchgate.net This approach, often combined with computational studies, has been crucial in understanding the complex cyclization reactions catalyzed by terpene synthases. researchgate.netresearchgate.net
The use of stable isotope-labeled compounds allows for precise tracking and quantification of molecules in various biological assays, including metabolic studies and binding experiments. medchemexpress.com For instance, deuterium-labeled farnesyl pyrophosphate can be used to study pharmacokinetics and verify drug mechanisms. medchemexpress.com
Ligand Dynamics and Protein-Ligand Interactions
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as a powerful bridge between the static snapshots from crystallography and the dynamic information from NMR. nextmol.com These in silico approaches allow for the simulation of molecular behavior, providing insights into the energetics and dynamics of protein-ligand interactions that can be difficult to obtain experimentally. nextmol.com
Molecular dynamics (MD) simulations can be used to model the behavior of this compound and its protein complexes over time. salk.edu These simulations can reveal how the ligand explores different conformations within the binding pocket and how the protein adapts to the presence of the ligand. nih.gov For example, MD simulations of the farnesyltransferase-FPP complex have shown that the substrate maintains an inactive conformation and that specific residues are key for binding the diphosphate group. nih.gov Such simulations also indicate that while the bound FPP substrate has a restricted conformation, it is highly flexible when unbound in solution. nih.gov
Molecular docking is another computational technique used to predict the preferred binding mode of a ligand to a protein. nih.gov This approach was used to model the binding of various FPP analogues to mutant protein farnesyltransferases, providing a rationale for their observed activities. nih.gov
Computational methods are also essential for understanding the mechanisms of enzymes that act on farnesyl-containing substrates. researchgate.net The complex cyclization reactions catalyzed by terpene synthases, for instance, are often investigated through a combination of isotopic labeling experiments and density functional theory (DFT) calculations. researchgate.net Homology modeling and molecular dynamics simulations, coupled with site-directed mutagenesis, have been used to identify critical amino acid residues involved in the catalytic mechanism of these enzymes. researchgate.net
The integration of computational modeling with experimental data from X-ray crystallography and NMR provides a comprehensive understanding of the molecular recognition events governing the interactions of this compound with its biological targets. This multi-faceted approach is crucial for elucidating the compound's mechanism of action and for guiding future research.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound (also known as Farnesyl thiosalicylic acid or Salirasib), and its target protein at an atomic level. nih.govresearchgate.net These methods provide insights into the binding affinity, conformation, and stability of the ligand-protein complex.
Docking studies are employed to predict the preferred orientation of a molecule when bound to a receptor, forming a stable complex. plos.orgwikipedia.org For instance, in a study investigating potential inhibitors of Superoxide Dismutase (SOD), a close analog, (E,E)-Farnesyl acetate (B1210297), was docked into the binding site of the target protein. The simulation revealed a significant binding affinity, suggesting a strong interaction. univ-tlemcen.dz Similarly, docking simulations of (E,E)-farnesyl acetate against the acetylcholinesterase enzyme from Tribolium castaneum were performed to understand its insecticidal mechanism. researchgate.net
Molecular dynamics simulations build upon docking results to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govnih.gov An MD simulation of (E,E)-Farnesyl acetate complexed with SOD was conducted to assess the stability of the docked pose. The analysis of the root-mean-square deviation (RMSD) over the simulation time indicated that the complex remained stable, confirming the favorable binding predicted by the docking study. univ-tlemcen.dz Such simulations provide crucial information on the molecular recognition process between the ligand and the protein. univ-tlemcen.dz In studies of related farnesyl compounds, MD simulations have been essential for confirming the stability of interactions with target enzymes like farnesyltransferase. arxiv.org
Research on S-farnesyl-thiosalicylic acid (FTS), a known RAS signaling blocker, has utilized these techniques to understand its mechanism. scbt.com For example, its binding and inhibitory properties against prenylcysteine oxidases (PCYOX1) were assessed through activity assays and thermal shift analysis, which are often complemented by computational modeling to visualize the interactions. nih.gov The binding of FTS and its analogs to the active site of target proteins like dehydrosqualene synthase has been explored using molecular docking to identify key interacting amino acid residues such as His18, Arg45, and Tyr129. nih.gov
Table 1: Example of Molecular Docking Results for a Farnesyl Analog
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|---|
| (E,E)-Farnesyl acetate | Superoxide Dismutase (SOD) | -7.5 | HIS A:44, HIS A:46, HIS A:61, HIS A:78, HIS A:118, SER A:116 |
| (E,E)-Farnesyl acetate | ctDNA | -6.2 | DA B:5, DC B:6, DG B:7 |
Data derived from a study on compounds from Inula viscosa. univ-tlemcen.dz
Quantum Chemical Calculations on Reactivity and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of molecules like this compound. rsdjournal.orgmdpi.comaspbs.com These methods allow for the calculation of various molecular properties and reactivity descriptors that are difficult to determine experimentally. mdpi.com
DFT calculations can be used to optimize the molecular geometry and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining the chemical reactivity and stability of a molecule. researchgate.net A smaller energy gap generally implies higher reactivity.
For a related compound, (E,E)-farnesyl acetate, DFT calculations have been performed to elucidate its electronic properties. researchgate.net These studies compute parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Such parameters provide a deeper understanding of the molecule's reactivity and its potential interaction mechanisms. For example, the calculated dipole moment can offer insights into the polarity of the molecule and its behavior in different solvent environments. researchgate.net While specific DFT studies focused solely on this compound are not widely published, the principles from analogous farnesyl compounds are directly applicable.
Table 2: Calculated Quantum Chemical Parameters for a Farnesyl Analog
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -0.231 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.018 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 0.213 eV | Indicates chemical reactivity and stability |
| Dipole Moment | 2.251 Debye | Measure of the molecule's overall polarity |
Theoretical data based on DFT calculations for an analogous compound, (E,E)-farnesyl acetate. researchgate.net
Virtual Screening Approaches for Analog Design and Prediction
Virtual screening (VS) is a computational methodology used to search large libraries of small molecules to identify structures that are most likely to bind to a specific biological target. wikipedia.org This technique is pivotal in the early stages of drug discovery for designing and identifying novel analogs with improved activity and properties. plos.org VS can be broadly categorized into structure-based and ligand-based methods.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. wikipedia.org Molecular docking is the most common technique used, where compounds from a database are docked into the active site of the target. plos.orgarxiv.org For targets relevant to farnesyl compounds, such as farnesyl pyrophosphate synthase (FPPS), hierarchical virtual screening has been employed. This approach often starts with pharmacophore modeling to filter a large database, followed by molecular docking of the selected hits to predict their binding affinity and mode. scielo.br
Ligand-based virtual screening is used when the 3D structure of the target is unknown. This method uses a set of known active molecules to identify new compounds with similar properties. Techniques include searching for analogs based on chemical similarity, pharmacophore models derived from known inhibitors, or quantitative structure-activity relationship (QSAR) models. phcogres.com For instance, a virtual screen could be designed based on the structure of this compound to find analogs in databases like ZINC or PubChem that share key structural features or predicted properties. plos.orgscielo.br These identified hits can then be synthesized and tested, accelerating the development of more potent and selective compounds.
Table 3: Common Compound Databases for Virtual Screening
| Database | Description |
|---|---|
| ZINC | A free database of commercially-available compounds for virtual screening. plos.org |
| PubChem | A public repository of information on chemical substances and their biological activities. phcogres.com |
| Asinex | Provides collections of drug-like molecules for screening. arxiv.org |
Role of E,e Farnesyl Mts in Biological Pathways and Cellular Regulation As a Probe
Influence of (E,E)-Farnesyl MTS on Subcellular Localization of Prenylated Proteins
Farnesylation is a key signal for directing proteins to cellular membranes. nih.govrupress.org The hydrophobic farnesyl group facilitates the anchoring of proteins into the lipid bilayer of membranes like the endoplasmic reticulum, Golgi apparatus, and the plasma membrane. nih.gov This localization is crucial for their biological activity.
Investigating Membrane Association and Trafficking Mechanisms
The attachment of a farnesyl group increases the hydrophobicity of a protein, promoting its association with cellular membranes. This is a vital step for the function of many signaling proteins, such as those in the Ras family. rupress.org The trafficking of these proteins between different cellular compartments is a complex process, sometimes involving chaperone proteins that shield the lipid group from the aqueous environment of the cytosol. rupress.org While these mechanisms are actively studied using various techniques, there is no published evidence of this compound being used as a probe in these investigations.
Role in Protein Compartmentalization
The specific distribution of proteins into different cellular compartments is essential for cellular function. Lipid modifications like farnesylation play a significant role in this compartmentalization. However, no research could be located that employs this compound to study its specific effects on how prenylated proteins are organized within the cell.
Modulation of Protein-Protein Interaction Networks by Prenylation Interference
The farnesyl group on a protein can act as a binding motif for other proteins. nih.gov For instance, the interaction of farnesylated Ras with its downstream effectors is a classic example. Probes that interfere with prenylation can disrupt these protein-protein interaction networks. There are no available studies that document the use of this compound to interfere with or probe these interaction networks.
Impact on Downstream Signaling Pathways as a Mechanistic Probe
The localization of farnesylated proteins to specific membrane compartments is a prerequisite for their participation in signal transduction. For example, membrane-associated Ras proteins are central to the MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival.
Analysis of Specific Signaling Cascades Affected by Prenylation Interference
Inhibitors of farnesyltransferase (FTIs) have been used extensively to study the consequences of blocking protein farnesylation on signaling pathways. These inhibitors can block the activation of Ras and other farnesylated proteins, thereby affecting cascades like the PI3K/AKT/mTOR pathway. nih.govhaematologica.org However, the specific impact of this compound as a mechanistic probe on these or any other signaling cascades has not been reported.
Understanding Regulatory Feedback Loops in Isoprenoid Pathways
The biosynthesis of FPP, the donor of the farnesyl group, is part of the mevalonate (B85504) pathway. This pathway is subject to complex feedback regulation to maintain cellular homeostasis of isoprenoids and cholesterol. While the regulation of this pathway is an important area of research, there is no literature describing the use of this compound to understand these feedback mechanisms.
Future Research Directions and Unexplored Avenues for E,e Farnesyl Mts
Development of Next-Generation (E,E)-Farnesyl MTS Probes with Enhanced Specificity or Functionality
The development of novel this compound probes with enhanced features is a key area for future research. Current probes are effective, but opportunities exist to create analogs with improved specificity for particular enzymes or with novel functionalities for broader applications.
Research has shown that farnesyl pyrophosphate (FPP) analogs can be designed to selectively inhibit different FPP-consuming enzymes, such as squalene (B77637) synthase and protein:farnesyl transferase. nih.gov This principle of selective inhibition can be applied to the design of next-generation this compound probes. By modifying the farnesyl backbone or the MTS group, it may be possible to create probes that preferentially target specific farnesyltransferases or other related enzymes within the cell.
Furthermore, incorporating bioorthogonal functional groups into the farnesyl structure has proven to be a powerful strategy. mdpi.com Isoprenoid analogs containing azide (B81097) or alkyne groups have been successfully used for chemoenzymatic labeling and protein conjugation. mdpi.com Future this compound probes could be synthesized with these or other functionalities, such as photocrosslinkers or cleavable linkers. This would enable a wider range of applications, including the identification of binding partners, the covalent labeling of target enzymes, and the controlled release of the probe within the cellular environment. The creation of such "unnatural terpenoids" through chemobiological synthesis offers a complementary approach to engineering entire metabolic pathways. hznu.edu.cn
Integration with Advanced Imaging Techniques (e.g., super-resolution microscopy) for Live-Cell Studies
The visualization of cellular processes at high resolution is crucial for understanding their dynamics. While this compound has been used with conventional microscopy, its integration with advanced imaging techniques like super-resolution microscopy (SRM) remains a largely unexplored frontier. SRM techniques bypass the diffraction limit of light, offering a much higher resolution than conventional methods. wikipedia.orgjacksonimmuno.com
There are two main categories of SRM: deterministic methods like Stimulated Emission Depletion (STED) and stochastic methods like Single-Molecule Localization Microscopy (SMLM), which includes techniques such as STORM and PALM. wikipedia.org By attaching suitable fluorophores to this compound probes, these advanced techniques could be used to visualize the localization and dynamics of farnesylated proteins in living cells with unprecedented detail. nih.gov This would allow researchers to observe processes like the trafficking of farnesylated proteins to and from membranes and their clustering in specific cellular compartments in real-time. mdpi.comohsu.edu The development of rapid, multiplexed super-resolution microscopy techniques further opens the door to imaging a large number of different molecules simultaneously. nih.gov
Exploration of this compound in Multi-Enzyme Systems and Metabolic Channelling
Metabolic pathways are often organized into multi-enzyme complexes known as metabolons, which facilitate the efficient transfer of intermediates between sequential enzymes, a process called metabolic channeling. bnl.govrsc.org This channeling prevents the diffusion of intermediates into the general cellular pool and protects labile molecules. rsc.org The study of these dynamic complexes is challenging, and probes like this compound could provide valuable insights.
Farnesyl diphosphate (B83284) (FPP) is a critical precursor for a vast array of terpenoids and is synthesized by FPP synthase. nih.govmdpi.com This enzyme is often part of larger biosynthetic assemblies. mdpi.comnih.gov this compound, as an analog of a key substrate, could be used to investigate the dynamics of FPP within these multi-enzyme systems. For example, it could be used to study how FPP is channeled from FPP synthase to various terpene synthases. nih.gov By using modified this compound probes, it might be possible to trap or visualize these transient interactions within metabolons, providing direct evidence for channeling and elucidating the structure and organization of these complexes. bnl.govrsc.org
Novel Applications in Systems Biology and Proteomics for Comprehensive Pathway Analysis
Systems biology and proteomics aim to provide a global understanding of cellular processes. brieflands.com this compound and its analogs have significant potential for novel applications in these fields. A powerful strategy known as "tagging-via-substrate" (TAS) has been developed for the proteomic analysis of farnesylated proteins. nih.gov This technique involves the metabolic incorporation of a farnesyl analog containing a bioorthogonal tag, such as an azide group. nih.gov The tagged proteins can then be selectively captured and identified using mass spectrometry. nih.govresearchgate.net
This TAS approach, utilizing an analog of this compound, could be expanded for a more comprehensive analysis of pathways involving farnesylation. By identifying the full complement of farnesylated proteins under different cellular conditions or in response to specific stimuli, researchers can gain a systems-level view of how this modification regulates cellular networks. nih.govbroadinstitute.org This can lead to the discovery of novel farnesylated proteins and potentially new farnesylation motifs. nih.gov Furthermore, quantitative proteomic techniques could be combined with this approach to measure changes in the farnesylation status of proteins across the proteome, providing insights into the dynamics of signaling pathways. xiahepublishing.com
Computational Design of this compound Analogs for Specific Research Questions
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. nih.gov These approaches can be applied to the design of novel this compound analogs to address specific biological questions. For example, computational docking studies could be used to predict how modifications to the this compound structure would affect its binding to the active site of different protein farnesyltransferases. nih.gov
This in silico approach can guide the synthesis of a focused library of analogs with a higher probability of desired activity, saving time and resources. nih.govsalk.edu For instance, if the goal is to develop a probe that is highly selective for one particular farnesyltransferase over others, computational models of the enzyme active sites could be used to identify key residues that could be exploited for selective binding. nih.gov Similarly, if the aim is to create a probe that can report on a specific conformational state of an enzyme, computational methods could be used to design an analog that binds preferentially to that state. The synergy between computational design and synthetic chemistry holds great promise for the development of highly tailored this compound probes for sophisticated biological investigations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E,E)-farnesyl MTS derivatives, and how can isotopic labeling be optimized for mechanistic studies?
- Methodology : Starting from (E,E)-farnesol, acetylation with acetyl chloride yields (E,E)-farnesyl acetate. For deuterium labeling, replacing acetyl chloride with (D₃)-acetyl chloride introduces deuterium, but backbone stability is critical. Oxidation of (E,E)-farnesol to farnesal via Pinnick oxidation (92% yield over two steps) followed by reduction with lithium aluminum deuteride produces (D₂)-farnesol. Subsequent esterification with (D₃)-acetyl chloride generates (D₅)-farnesyl acetate .
- Data Contradictions : Acetyl-deuterium labels are prone to loss during mass spectrometry due to fragmentation, necessitating backbone deuteration for stable isotopic tracing .
Q. How can gas chromatography (GC) parameters be optimized for resolving this compound isomers?
- Methodology : Use BP-1 capillary columns (25–30 m length, 0.25–0.32 mm diameter) with nitrogen carrier gas. Temperature programs: initial 60°C, ramp at 5°C/min to 220°C (5 min hold), then 3°C/min to 245°C (5 min hold). This resolves (E,E)-farnesyl acetone (C₁₈H₂₈O, MW 260.41) from stereoisomers like (Z,E)-farnesyl acetate .
- Key Data : Retention indices vary by isomer; (E,E)-farnesyl acetate elutes earlier than (Z,E) analogs due to reduced polarity .
Q. What are the primary enzymatic pathways involving (E,E)-farnesyl diphosphate (FPP) in terpene biosynthesis?
- Mechanism : Sesquiterpene synthases (STS) catalyze FPP cyclization. Initial diphosphate removal generates a transoid (2E,6E)-farnesyl cation, which isomerizes to a cisoid (2Z,6E)-nerolidyl cation. These cations undergo cyclization or quenching (e.g., with water) to form diverse products like germacrene C or cubebene .
- Enzyme Specificity : Germacrene C synthase converts FPP to germacrene C (61% yield), while (+)-cubenene synthase requires Mg²⁺ for cubebene formation .
Advanced Research Questions
Q. How do farnesyl transferase inhibitors (FTIs) alter the interaction of (E,E)-farnesylated proteins with cellular structures?
- Experimental Design : Treat cells (e.g., DLD-1 or A549) with SCH 66336 (FTI). Immunohistochemistry reveals that FTIs block farnesylation of centromeric proteins CENP-E and CENP-F, disrupting microtubule-kinetochore interactions and causing G2/M arrest. However, kinetochore localization remains intact, suggesting farnesylation-independent anchoring .
- Data Interpretation : FTIs reduce CENP-E mobility on microtubules by ~70%, measured via fluorescence recovery after photobleaching (FRAP) .
Q. What strategies mitigate deuterium loss in mass spectrometric analysis of deuterated this compound analogs?
- Methodology : Avoid acetyl-deuterium labels (prone to fragmentation) and instead deuterate the farnesyl backbone. For example, reduce farnesoic acid with lithium aluminum deuteride to (D₂)-farnesol, then esterify with non-deuterated acetyl chloride. This preserves deuterium in GC-MS analysis .
- Contradictions : Backbone deuteration increases synthetic complexity (e.g., Pinnick oxidation and reduction steps) but improves isotopic stability by >90% .
Q. How do reaction conditions influence product diversity in terpene synthase catalysis of (E,E)-FPP?
- Mechanistic Insight : The transoid farnesyl cation’s constrained geometry limits cyclization to C10–C11 bonds, forming germacrene or humulene. Isomerization to the cisoid nerolidyl cation (via diphosphate anion migration) enables C6–C7 cyclization, expanding product diversity (e.g., γ-cadinene) .
- Experimental Variables : Mg²⁺ concentration, pH, and temperature modulate cation isomerization rates. For example, 10 mM Mg²⁺ increases cubebene synthase activity by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
